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Compound of Interest

Compound Name: Tert-butyl (2-iodoethyl)carbamate

Cat. No.: B050117 Get Quote

In the landscape of modern therapeutics and diagnostics, the precise covalent joining of two

distinct molecular entities—a process known as bioconjugation—is paramount.[1][2] This

technology underpins the development of antibody-drug conjugates (ADCs), PROTACs

(PROteolysis TArgeting Chimeras), and sophisticated diagnostic probes.[3][4][5] Central to this

endeavor is the linker, a molecular bridge that connects the biomolecule (e.g., an antibody) to a

payload (e.g., a cytotoxic drug or a fluorescent dye). The linker is not merely a spacer; its

chemical nature dictates the stability, solubility, and release characteristics of the final

conjugate.[6]

Heterobifunctional linkers, which possess two different reactive functional groups, offer a

controlled, stepwise approach to conjugation. Tert-butyl (2-iodoethyl)carbamate emerges as

a highly valuable precursor in this class. It features two key functionalities at opposite ends of a

short ethyl chain:

A tert-butoxycarbonyl (Boc)-protected amine: A stable carbamate that masks a primary

amine. This amine can be deprotected under acidic conditions post-conjugation to reveal a

nucleophilic handle for subsequent modification.[7]

An iodo group: A reactive electrophile that serves as an efficient alkylating agent, particularly

for soft nucleophiles like thiols.[8][9]

This guide provides a comprehensive technical overview of tert-butyl (2-
iodoethyl)carbamate, from its synthesis and characterization to its application as a strategic

tool for researchers, scientists, and drug development professionals.
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Physicochemical and Safety Profile
A thorough understanding of the linker's properties is essential for its effective use and

handling.

Property Value Source(s)

CAS Number 122234-46-2 [3][10]

Molecular Formula C₇H₁₄INO₂ [3][10]

Molecular Weight 271.10 g/mol [3][11]

Appearance White to light yellow solid [12]

Purity Typically ≥95% [10]

Storage Conditions

Store in freezer (-20°C), under

an inert atmosphere, and

protected from light.

[12]

Safety and Handling:

Tert-butyl (2-iodoethyl)carbamate is classified as harmful if swallowed, in contact with skin,

or if inhaled, and it can cause skin and eye irritation.[11] As with all alkyl iodides, it should be

handled with appropriate personal protective equipment (PPE), including gloves, safety

goggles, and a lab coat, within a well-ventilated fume hood.[12] Unused material and

contaminated waste should be disposed of as hazardous chemical waste according to

institutional guidelines.

Synthesis and Characterization
The synthesis of tert-butyl (2-iodoethyl)carbamate is most logically achieved via a two-step

process starting from the readily available 2-aminoethanol. This approach ensures precise

control over the introduction of each functional group.

Experimental Protocol: Two-Step Synthesis
Step 1: Boc-Protection of 2-Aminoethanol to yield tert-Butyl (2-hydroxyethyl)carbamate
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This initial step protects the nucleophilic amine, preventing it from interfering in the subsequent

iodination step. The use of di-tert-butyl dicarbonate (Boc₂O) is a standard and highly efficient

method for introducing the Boc group.[13][14]

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-

aminoethanol (1.0 eq) and dissolve it in a suitable solvent system, such as a 1:1 mixture of

dioxane and water. Cool the flask to 0°C in an ice bath.

Reagent Addition: While stirring, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution.

A base, such as sodium bicarbonate (2.0 eq), is added to neutralize the acid byproduct and

facilitate the reaction.

Reaction Progression: Allow the mixture to slowly warm to room temperature and stir

overnight (16-18 hours). The reaction progress can be monitored by Thin Layer

Chromatography (TLC) by observing the consumption of the starting amine.

Workup and Extraction: Upon completion, partially remove the organic solvent (dioxane)

under reduced pressure. Add water and extract the aqueous phase with an organic solvent

like ethyl acetate (3x volumes). The combined organic layers contain the desired product.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield tert-butyl (2-

hydroxyethyl)carbamate, typically as a colorless oil.[15] The product is often pure enough for

the next step, but can be purified by column chromatography if necessary.

Step 2: Iodination of tert-Butyl (2-hydroxyethyl)carbamate

This step converts the primary alcohol into a reactive primary iodide, a superior leaving group

for subsequent nucleophilic substitution reactions. A common and effective method is the Appel

reaction.

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon

or Nitrogen), dissolve the tert-butyl (2-hydroxyethyl)carbamate (1.0 eq) from the previous

step in an anhydrous aprotic solvent, such as dichloromethane (DCM) or acetonitrile. Cool

the flask to 0°C.
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Reagent Addition: Add triphenylphosphine (PPh₃, 1.5 eq) and imidazole (1.5 eq) to the

solution. Once dissolved, add iodine (I₂, 1.5 eq) portion-wise, maintaining the temperature at

0°C. The reaction mixture will typically turn from a dark brown to a yellow/light orange color

upon completion.

Reaction Progression: Allow the reaction to stir at room temperature for 2-4 hours,

monitoring by TLC.

Workup and Quenching: Quench the reaction by adding a saturated aqueous solution of

sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine. Stir until the organic layer

becomes colorless.

Extraction and Purification: Separate the organic layer and wash sequentially with water and

brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure. The crude product is then purified by silica gel column chromatography (e.g., using

a hexane/ethyl acetate gradient) to yield pure tert-butyl (2-iodoethyl)carbamate as a white

to pale yellow solid.

Synthesis Workflow Diagram

Step 1: Boc Protection

Step 2: Iodination (Appel Reaction)

2-Aminoethanol tert-Butyl (2-hydroxyethyl)carbamate 

Boc₂O, NaHCO₃

Dioxane/Water, 0°C to RT

tert-Butyl (2-iodoethyl)carbamate

 

I₂, PPh₃, Imidazole
Anhydrous DCM, 0°C to RT

Click to download full resolution via product page

Caption: Two-step synthesis of the bifunctional linker precursor.
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Characterization
Confirmation of the final product's identity and purity is achieved through standard analytical

techniques.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals: a singlet

around 1.45 ppm (9H) for the tert-butyl group, and two triplets around 3.3-3.5 ppm (2H each)

for the two methylene (-CH₂-) groups. The carbamate N-H proton typically appears as a

broad singlet.[15]

¹³C NMR: The carbon spectrum will confirm the presence of the tert-butyl carbons (around 28

ppm and 80 ppm for the quaternary carbon), the two ethyl carbons, and the carbamate

carbonyl carbon (around 156 ppm).[15]

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show the

protonated molecular ion [M+H]⁺ at m/z 272.0, confirming the molecular weight.[16][17]

HPLC/UPLC: The purity of the final compound can be readily assessed using reverse-phase

high-performance liquid chromatography.[18][19]

Application in Bioconjugation: Cysteine Alkylation
The primary application of tert-butyl (2-iodoethyl)carbamate in bioconjugation is the selective

alkylation of thiol groups, most notably the side chain of cysteine residues in peptides and

proteins.[8] This reaction proceeds via a classic Sₙ2 mechanism, forming a highly stable

thioether bond.[6][20]

Causality of Experimental Choices
pH Control: The reaction is typically performed at a pH between 7.0 and 8.5. This is a critical

parameter. The thiol group (-SH) must be in its deprotonated, nucleophilic thiolate form (-S⁻)

to efficiently attack the electrophilic carbon bearing the iodide. The pKa of the cysteine thiol

is ~8.3, so a slightly basic pH ensures a sufficient concentration of the reactive thiolate

without promoting significant hydrolysis of other functionalities on the biomolecule.[21]

Exclusion of Reducing Agents: Prior to conjugation, the biomolecule must be free of reducing

agents like Dithiothreitol (DTT) or β-mercaptoethanol, which would compete for reaction with
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the iodo-linker. Desalting or buffer exchange is a mandatory pre-processing step.

Light Protection: Alkyl iodides can be sensitive to light, which can generate radical species.

Performing the reaction in the dark or in amber vials is a prudent precautionary measure.[22]

Experimental Protocol: Conjugation to a Cysteine-
Containing Peptide

Peptide Preparation: Dissolve the cysteine-containing peptide in a suitable conjugation buffer

(e.g., 100 mM phosphate buffer, pH 7.5, containing 1 mM EDTA to chelate trace metals that

can catalyze thiol oxidation).

Linker Preparation: Immediately before use, prepare a stock solution of tert-butyl (2-
iodoethyl)carbamate in an organic co-solvent like Dimethylformamide (DMF) or Dimethyl

sulfoxide (DMSO).

Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker solution to the stirred

peptide solution. The final concentration of the organic co-solvent should ideally be kept

below 10% (v/v) to avoid denaturation of the biomolecule.

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, protected from

light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-16

hours).

Quenching: Quench any unreacted linker by adding a small-molecule thiol, such as L-

cysteine or β-mercaptoethanol, to the reaction mixture.

Purification: Purify the resulting conjugate from excess linker and quenching reagent using

techniques appropriate for the biomolecule, such as reverse-phase HPLC for peptides or

size-exclusion chromatography (SEC) for larger proteins.

Analysis: Confirm successful conjugation by mass spectrometry, which will show a mass

increase corresponding to the addition of the linker moiety (C₇H₁₃NO₂), which is 159.09 Da.

Conjugation and Deprotection Workflow Diagram
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Step 1: Thiol Alkylation

Step 2: Boc Deprotection

Protein-SH + I-Linker-NHBoc Protein-S-Linker-NHBoc
Sₙ2 Reaction

pH 7.5-8.5
Room Temp.

Protein-S-Linker-NH₂

Acidolysis

TFA / DCM

Click to download full resolution via product page

Caption: Conjugation to a biomolecule and subsequent deprotection.

Core Technical Considerations
Linkage Stability
The thioether bond formed from the alkylation of a thiol by an iodo-linker is exceptionally stable

under a wide range of physiological conditions.[6][20] This is a significant advantage over other

common thiol-reactive chemistries, such as maleimide-thiol addition. The succinimide ring in

maleimide conjugates is susceptible to a retro-Michael reaction, especially in the presence of

high concentrations of endogenous thiols like glutathione, which can lead to premature

cleavage of the payload in vivo.[23][24][25] The thioether linkage does not suffer from this

liability, offering superior long-term stability for applications requiring the conjugate to remain

intact in circulation.[6]

Boc Deprotection and Orthogonality
Following successful conjugation, the Boc group can be cleanly removed to unmask the

primary amine. This is typically achieved by treating the conjugate with a strong acid, such as

trifluoroacetic acid (TFA), often in a co-solvent like dichloromethane (DCM).[7] The mechanism

involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation

and subsequent decarboxylation to yield the free amine.[7]
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This deprotection strategy is orthogonal to many other functionalities, meaning it can be

performed without affecting other common protecting groups or the biomolecule's structure

(provided the biomolecule is tolerant to the acidic conditions). The newly revealed amine

serves as a versatile nucleophilic handle for further derivatization, such as amide bond

formation with an activated carboxylic acid, allowing for the construction of more complex

architectures.

Conclusion
Tert-butyl (2-iodoethyl)carbamate is a powerful and versatile heterobifunctional linker

precursor that provides a robust platform for bioconjugation. Its synthesis is straightforward,

and its reactivity is well-defined. The iodo group allows for the efficient and selective formation

of highly stable thioether bonds with cysteine residues, while the Boc-protected amine provides

a latent functional handle that can be unmasked on demand. These features, combined with

the superior stability of the resulting linkage compared to alternatives, make it an indispensable

tool for researchers engaged in the design and synthesis of advanced antibody-drug

conjugates, PROTACs, and other targeted biomolecular constructs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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